
N'-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Hydroxyethyl)-N-phenylcarbamimidothioic acid is an organic compound that features a unique combination of functional groups, including a hydroxyethyl group, a phenyl group, and a carbamimidothioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid typically involves the reaction of phenyl isothiocyanate with 2-aminoethanol. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NCS} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(=S)NHCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods: In an industrial setting, the production of N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyethyl group in N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid exerts its effects involves interactions with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in hydrophobic interactions. The carbamimidothioic acid moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid can be compared with other similar compounds such as:
N-phenylthiourea: Similar in structure but lacks the hydroxyethyl group.
N-(2-hydroxyethyl)thiourea: Similar but lacks the phenyl group.
N-phenylcarbamimidothioic acid: Similar but lacks the hydroxyethyl group.
The uniqueness of N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N'-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCXZZJQPDIXAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NCCO)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NCCO)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B7726548.png)
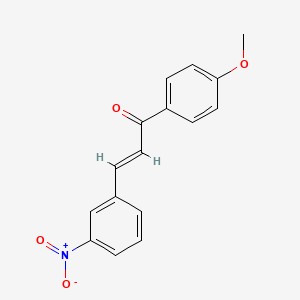
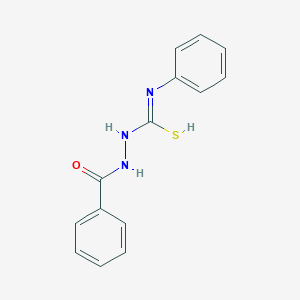
![ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7726565.png)
![6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B7726576.png)
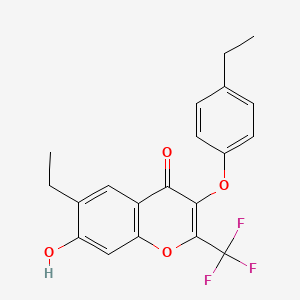
![{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B7726588.png)
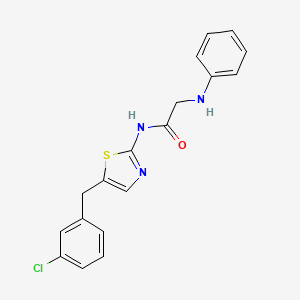
![2-ethylsulfanyl-5-(3-nitrophenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7726596.png)
![1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B7726597.png)
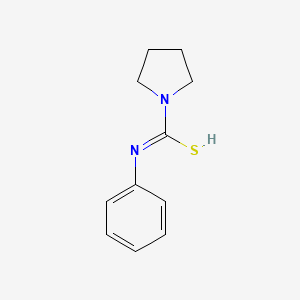
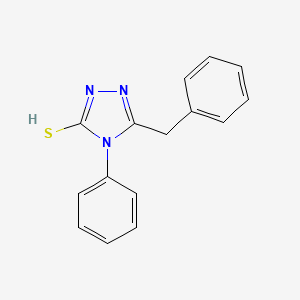
![5-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7726627.png)
